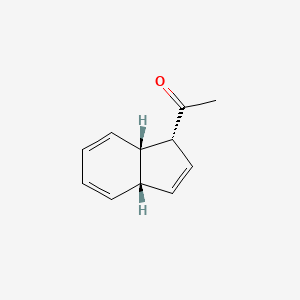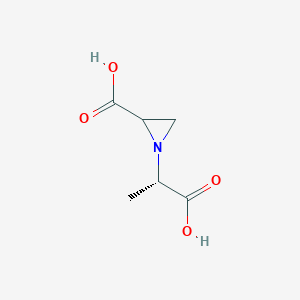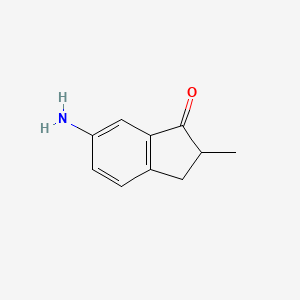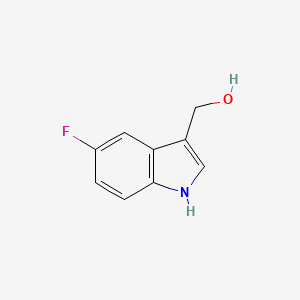![molecular formula C10H18O B11918398 6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)
6,6-Dimethylspiro[3.4]octan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylspiro[34]octan-5-ol is a chemical compound with the molecular formula C10H18O It is a spirocyclic alcohol, meaning it contains a spiro-connected ring system with an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[3.4]octan-5-ol typically involves the reaction of spiro[3.4]octan-5-one with suitable reagents. One common method involves the reduction of spiro[3.4]octan-5-one using sodium borohydride (NaBH4) in methanol, which yields this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylspiro[3.4]octan-5-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 6,6-Dimethylspiro[3.4]octan-5-one.
Reduction: Formation of 6,6-Dimethylspiro[3.4]octane.
Substitution: Formation of 6,6-Dimethylspiro[3.4]octyl halides.
Scientific Research Applications
6,6-Dimethylspiro[3.4]octan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6,6-Dimethylspiro[3.4]octan-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octan-5-one: A ketone analog of 6,6-Dimethylspiro[3.4]octan-5-ol.
6,6-Dimethylspiro[2.5]octan-4,8-dione: Another spirocyclic compound with different ring sizes and functional groups.
Spiroacetals: Compounds with spiro-connected acetal groups, often found in natural products.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of an alcohol functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7,7-dimethylspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)6-7-10(8(9)11)4-3-5-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
KWXIPHDFGITIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1O)CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)

![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)


![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)
![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)

![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)


![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
